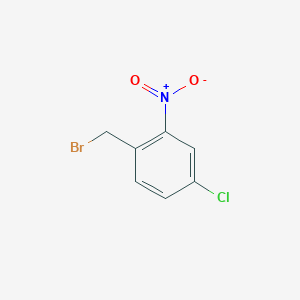

1-(Bromomethyl)-4-chloro-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYOHIQKJHEBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442165 | |

| Record name | 1-(BROMOMETHYL)-4-CHLORO-2-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-59-8 | |

| Record name | 1-(BROMOMETHYL)-4-CHLORO-2-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-chloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-4-chloro-2-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-chloro-2-nitrobenzene is a polyfunctional aromatic compound that serves as a crucial building block in modern organic synthesis. Its strategic combination of a reactive benzylic bromide, a deactivating nitro group, and a directing chloro substituent makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and its applications, particularly in the context of pharmaceutical and agrochemical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthetic applications. While some experimental data is available, many properties are reported as computed or predicted values.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrClNO₂ | [1], [2] |

| Molecular Weight | 250.48 g/mol | [1], [2] |

| CAS Number | 52311-59-8 | [3], [4] |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | Not widely reported; related isomers have melting points in the range of 60-90 °C. | |

| Boiling Point | 304.5 °C at 760 mmHg (Predicted) | |

| Density | 1.755 g/cm³ (Predicted) | |

| Solubility | Generally soluble in common organic solvents such as ethers, benzene, and chloroform; low solubility in water. | [6] |

| InChI | InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | [7] |

| SMILES | C1=CC(=C(C=C1Cl)[O-])CBr | [5] |

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 4-chloro-2-nitrotoluene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

Materials:

-

4-chloro-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chloro-2-nitrotoluene (1.0 equivalent) in carbon tetrachloride.

-

Reagent Addition: To this solution, add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, can be removed by filtration.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., hexanes or ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Caption: Key reactive sites and transformations of the title compound.

-

The Bromomethyl Group: This is the most reactive site on the molecule. The benzylic bromide is an excellent leaving group, making the carbon susceptible to nucleophilic attack. This allows for the facile introduction of a variety of functional groups through Sₙ2 reactions with nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity is central to its use in building more complex molecular scaffolds for drug discovery.[8]

-

The Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation is pivotal in many synthetic pathways, as the resulting aniline is a key precursor for the formation of a wide array of heterocyclic systems and other functionalities.

-

The Aromatic Ring: The nitro group deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group. While the chloro substituent is a potential leaving group for SₙAr, this typically requires harsh reaction conditions.

The strategic combination of these reactive sites allows for a stepwise and controlled functionalization of the molecule, making it a valuable tool in multi-step syntheses of pharmaceutical and agrochemical targets.[9]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) in the range of 4.5-5.0 ppm. The aromatic region (7.0-8.5 ppm) would display a complex splitting pattern for the three aromatic protons, influenced by their coupling to each other.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the benzylic carbon around 30-35 ppm. The aromatic carbons would appear in the region of 120-150 ppm, with the carbon attached to the nitro group being the most deshielded. The presence of bromine can sometimes lead to a slight upfield shift of the ipso-carbon due to the "heavy atom effect".[10]

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ (strong absorptions)

-

C=C stretching (aromatic): ~1600 and ~1475 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

-

-

Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 250 and 252 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl, and further complicated by the isotopic pattern of ⁷⁹Br and ⁸¹Br. A prominent fragment would be the loss of the bromine atom, leading to a peak at m/z 171/173 (M-Br)⁺, which would correspond to the 4-chloro-2-nitrobenzyl cation.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: It is reported to cause severe skin burns and eye damage (H314) and may cause skin irritation (H315).[7]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a synthetically valuable intermediate with a rich and versatile reactivity profile. Its ability to undergo selective transformations at its benzylic, nitro, and aromatic positions makes it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the pursuit of novel therapeutic agents and other advanced chemical entities.

References

- Wu, H., & Hynes, J., Jr. (2010). Org. Lett., 12, 1192.

- PubChem. (n.d.). 1-(Bromomethyl)-2-chloro-4-nitrobenzene.

- NIST. (n.d.). Benzene, 1-(bromomethyl)-4-nitro-.

- PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene.

- PubChem. (n.d.). 2-(Bromomethyl)-4-chloro-1-nitrobenzene.

- ChemSynthesis. (2025). 1-(bromomethyl)-4-nitrobenzene.

- Solubility of Things. (n.d.). o-Chlorobenzyl bromide.

- NIST. (n.d.). Benzene, 1-(bromomethyl)-4-nitro-.

- SpectraBase. (n.d.). 1-Bromo-4-chloro-2-nitrobenzene.

- SpectraBase. (n.d.). 1-Bromo-4-chloro-2-nitrobenzene - Optional[ATR-IR].

- Tetrahedron. (n.d.). This compound.

- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- Huateng Pharma. (n.d.). This compound.

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- Win-Win Chemical. (n.d.). 31577-25-0 this compound.

Sources

- 1. 2-(Bromomethyl)-4-chloro-1-nitrobenzene | C7H5BrClNO2 | CID 12423127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 52311-59-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS:52311-59-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. 52311-59-8 | this compound | Tetrahedron [thsci.com]

- 5. 31577-25-0 this compound 4-氯-2-硝基溴苄 -Win-Win Chemical [win-winchemical.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-(Bromomethyl)-2-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 3016368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 4-Chloro-2-nitrobenzyl Bromide (CAS 52311-59-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrobenzyl bromide, with the CAS number 52311-59-8, is a versatile reagent in organic synthesis, primarily recognized for its role as a photolabile protecting group.[1] Its unique chemical architecture, featuring a benzyl bromide moiety substituted with both a chloro and a nitro group, imparts specific reactivity that is highly valued in the construction of complex molecules, including pharmaceutical intermediates.[2][3] This guide provides a comprehensive overview of its chemical data, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

4-Chloro-2-nitrobenzyl bromide is a solid at room temperature, and its key properties are summarized in the table below.[4] Proper storage in a refrigerated and inert atmosphere is crucial to maintain its stability and reactivity.[4]

| Property | Value | Source(s) |

| CAS Number | 52311-59-8 | [5][6] |

| Molecular Formula | C₇H₅BrClNO₂ | [7][] |

| Molecular Weight | 250.48 g/mol | [2][7] |

| Appearance | Solid | [4] |

| Melting Point | 50°C | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

| Solubility | Soluble in organic solvents like ether | [5] |

| InChI Key | DJYOHIQKJHEBBB-UHFFFAOYSA-N | [7][] |

| SMILES | C1=CC(=C(C=C1Cl)[O-])CBr | [7] |

Synthesis of 4-Chloro-2-nitrobenzyl Bromide

The synthesis of 4-chloro-2-nitrobenzyl bromide can be achieved through the bromination of 4-chloro-2-nitrobenzyl alcohol. A common laboratory-scale procedure involves the use of phosphorus tribromide (PBr₃) in an ethereal solvent.[5]

Experimental Protocol: Synthesis from 4-Chloro-2-nitrobenzyl Alcohol[5]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 10 g of 4-chloro-2-nitrobenzyl alcohol in 200 mL of diethyl ether.

-

Addition of Brominating Agent: Prepare a solution of 17.7 g of phosphorus tribromide in 100 mL of diethyl ether. Add this solution dropwise to the stirred solution of the alcohol, maintaining the reaction temperature at or below 15°C using an ice-water bath.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture for an additional hour at 15°C, followed by stirring at room temperature overnight.

-

Workup: Neutralize the reaction mixture with 100 mL of 3N sodium hydroxide. Separate the organic layer.

-

Purification: Wash the ethereal extracts twice with 250 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure to yield the final product, 4-chloro-2-nitrobenzyl bromide, which has a melting point of 50°C.[5]

Caption: Synthesis workflow for 4-Chloro-2-nitrobenzyl bromide.

Chemical Reactivity and Mechanism

The reactivity of 4-chloro-2-nitrobenzyl bromide is dominated by the electrophilic nature of the benzylic carbon, which is further enhanced by the strong electron-withdrawing effects of the ortho-nitro and para-chloro substituents.[2] This electronic arrangement significantly influences its behavior in nucleophilic substitution reactions.

The compound displays a strong preference for an Sₙ2 (bimolecular nucleophilic substitution) reaction pathway.[2] The electron-withdrawing groups increase the partial positive charge on the benzylic carbon, making it more susceptible to attack by nucleophiles. Conversely, these same groups destabilize the formation of a carbocation intermediate, which effectively hinders the Sₙ1 pathway.[2]

For drug development professionals, this predictable Sₙ2 reactivity is advantageous, as it allows for stereospecific reactions where the configuration of a chiral nucleophile is inverted.[2] However, the overall reactivity is somewhat attenuated compared to unsubstituted benzyl bromide, and stronger nucleophiles or elevated temperatures may be necessary to achieve practical reaction rates.[2]

Application as a Photolabile Protecting Group

A primary application of 4-chloro-2-nitrobenzyl bromide is in the protection of hydroxyl groups in alcohols and phenols.[1] The resulting 4-chloro-2-nitrobenzyl (Cl-NB) ether is stable under a variety of reaction conditions but can be selectively cleaved under mild conditions, making it a valuable tool in multi-step organic synthesis.[1]

Protection of Alcohols and Phenols

The introduction of the 4-chloro-2-nitrobenzyl protecting group is typically achieved through a Williamson ether synthesis.[1] This involves the deprotonation of the alcohol or phenol to form the corresponding alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from 4-chloro-2-nitrobenzyl bromide.[1]

General Experimental Protocol: Williamson Ether Synthesis [1]

-

Deprotonation: To a solution of the alcohol or phenol (1.0 equivalent) in an aprotic solvent (e.g., DMF, THF), add a suitable base (1.1-1.5 equivalents). For alcohols, a strong base like sodium hydride (NaH) is often used, while for more acidic phenols, a milder base such as potassium carbonate (K₂CO₃) is sufficient.

-

Alkylation: Add 4-chloro-2-nitrobenzyl bromide (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Deprotection of 4-Chloro-2-nitrobenzyl Ethers

The key advantage of the 4-chloro-2-nitrobenzyl protecting group is the variety of mild deprotection methods available.[1]

1. Photolytic Cleavage: The ortho-nitrobenzyl moiety renders the protecting group sensitive to UV irradiation, typically around 350 nm.[1] This method is particularly useful for sensitive substrates that cannot tolerate harsh chemical reagents.[1]

General Experimental Protocol: Photolytic Deprotection [1]

-

Solution Preparation: Dissolve the protected compound in a suitable solvent (e.g., methanol, acetonitrile) in a quartz reaction vessel.

-

Degassing: Remove dissolved oxygen by bubbling an inert gas (e.g., argon) through the solution for 15-30 minutes.

-

Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter) until the reaction is complete.

2. Reductive Cleavage: The nitro group can be chemically reduced, leading to the cleavage of the benzylic C-O bond.[1]

3. Oxidative Cleavage: This method provides an alternative deprotection strategy.[1]

Caption: Protection and deprotection strategies using 4-Chloro-2-nitrobenzyl bromide.

Analytical Methods

Quality control of 4-chloro-2-nitrobenzyl bromide is essential for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and assess purity. The proton NMR spectrum would show characteristic signals for the aromatic protons and the benzylic methylene protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the C-Br bond.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the compound.

-

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable for determining the purity of the compound and for monitoring reaction progress.

Safety and Handling

4-Chloro-2-nitrobenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Classification: It is classified as a corrosive substance that causes severe skin burns and eye damage.[3][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[9] Work in a well-ventilated area or use a fume hood to avoid inhalation of dust or vapors.[9]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[9]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

Conclusion

4-Chloro-2-nitrobenzyl bromide is a valuable and versatile reagent for organic synthesis, particularly for the protection of hydroxyl groups. Its predictable Sₙ2 reactivity and the mild, selective deprotection methods, especially photolytic cleavage, make it an important tool in the synthesis of complex molecules in academic research and the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use.

References

- PrepChem.com. Synthesis of 4-chloro-2-nitrobenzyl bromide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 4. 4-Chloro-2-nitrobenzyl bromide | CymitQuimica [cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Chloro-2-nitrobenzyl bromide | 52311-59-8 [chemicalbook.com]

- 7. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 9. chemicalbook.com [chemicalbook.com]

1-(Bromomethyl)-4-chloro-2-nitrobenzene molecular weight and formula

An In-Depth Technical Guide to 1-(Bromomethyl)-4-chloro-2-nitrobenzene (CAS: 52311-59-8): Properties, Synthesis, and Applications for Advanced Research

Introduction

This compound is a multifunctional aromatic compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its structure is characterized by a benzene ring functionalized with three distinct and synthetically valuable groups: a highly reactive benzylic bromide (bromomethyl group), a strong electron-withdrawing nitro group, and a chlorine atom. This unique combination of functional groups makes it a versatile intermediate, enabling the construction of complex molecular architectures. The differential reactivity of these sites allows for selective, stepwise transformations, positioning it as a key building block for novel pharmaceutical agents and agrochemicals.[1]

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into its fundamental physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis, explores its synthetic utility, and outlines critical safety and handling procedures.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is foundational for its effective and safe use in any research setting. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 4-Chloro-2-nitrobenzyl bromide | [2] |

| CAS Number | 52311-59-8 | [2][3][4] |

| Molecular Formula | C₇H₅BrClNO₂ | [3][4][5] |

| Molecular Weight | 250.48 g/mol | [6][7] |

| Appearance | Solid | [8] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [5][8] |

| InChI | InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)7(10(11)12)3-5/h1-3H,4H2 | |

| InChIKey | MBLOVZIAFQVXIN-UHFFFAOYSA-N | [6] |

| SMILES | C1=CC(=C(C(=C1)CBr)N(=O)[O-])Cl |

Synthesis and Mechanism

Synthetic Strategy: The Logic of Benzylic Bromination

The most efficient and widely adopted strategy for the synthesis of this compound is the free-radical bromination of its precursor, 4-chloro-2-nitrotoluene. This approach, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position (the methyl group attached to the aromatic ring).[9]

The causality for this choice is rooted in chemical principles. The benzylic C-H bonds are significantly weaker than the aromatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. Reagents like N-Bromosuccinimide (NBS) provide a low, steady concentration of bromine radicals, which preferentially abstract a benzylic hydrogen.[9] This method is superior to using molecular bromine (Br₂), which can lead to undesirable electrophilic aromatic substitution (ring bromination) as a side reaction.[9] A radical initiator, such as azobisisobutyronitrile (AIBN), is used to start the chain reaction upon heating or UV irradiation.[1][9]

Detailed Experimental Protocol

This protocol is a self-validating system based on established methods for benzylic bromination.[1][9] It includes steps for reaction, work-up, and purification.

Materials:

-

4-chloro-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4-chloro-2-nitrotoluene (1.0 eq) in anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

-

Initiation & Reflux: Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material. The reaction is typically complete within 1-4 hours.[9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, will precipitate and can be removed by filtration.

-

Aqueous Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.[9]

Visualization of Synthesis Workflow

Caption: Key synthetic transformations of this compound.

Applications in Research and Drug Development

Halogenated organic compounds are of paramount importance in medicinal chemistry, as the incorporation of halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. [10]this compound serves as a key starting material for synthesizing diverse, biologically active molecules. [10] Its primary application lies in its use as an electrophilic building block to introduce the 4-chloro-2-nitrobenzyl moiety. This scaffold can be found in precursors to various heterocyclic systems which are prevalent in pharmaceuticals. For instance, after alkylating a suitable nucleophile, the nitro group can be reduced to an amine, which can then be used as a handle for cyclization reactions to form nitrogen-containing heterocycles. This strategy allows for the creation of libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

As a highly reactive chemical, strict adherence to safety protocols is mandatory when working with this compound.

Hazard Identification

The compound is classified as hazardous under the Globally Harmonized System (GHS).

| Hazard Class | Category | GHS Hazard Statement | Pictogram |

| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage. | Corrosive |

| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation. | Irritant |

Source: ECHA C&L Inventory [6]

Safe Handling Protocols

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [11]* Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield. [11][12]* Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. [8][11]Do not eat, drink, or smoke in the work area. [12]

First Aid Measures

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor. [11][12]* In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately seek medical attention. [11][12]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. [11][12]* If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. [11]

Storage and Disposal

-

Storage: Store locked up in a dry, well-ventilated area in a tightly sealed container. [11][12]Recommended storage is at 2-8°C under an inert atmosphere. [5][8]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter the drainage system.

Conclusion

This compound is a synthetically powerful and versatile chemical intermediate. Its value is derived from the distinct and predictable reactivity of its bromomethyl, chloro, and nitro functionalities. The ability to perform selective SN2 reactions at the benzylic position makes it an excellent tool for introducing the 4-chloro-2-nitrobenzyl group into target molecules. A comprehensive understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel pharmaceuticals, agrochemicals, and other advanced materials.

References

- Huateng Pharma. This compound | CAS:52311-59-8. [Link]

- PubChem. 1-(Bromomethyl)-2-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 3016368. [Link]

- PubChem. 2-(Bromomethyl)-4-chloro-1-nitrobenzene | C7H5BrClNO2 | CID 12423127. [Link]

- Tetrahedron. This compound. [Link]

- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

- ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | CAS:52311-59-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. 52311-59-8 | this compound | Tetrahedron [thsci.com]

- 5. 52311-59-8|this compound|BLD Pharm [bldpharm.com]

- 6. 1-(Bromomethyl)-2-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 3016368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Bromomethyl)-4-chloro-1-nitrobenzene | C7H5BrClNO2 | CID 12423127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. file.bldpharm.com [file.bldpharm.com]

The Lynchpin Intermediate: A Technical Guide to 1-(Bromomethyl)-4-chloro-2-nitrobenzene for Advanced Synthesis

Foreword: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 1-(Bromomethyl)-4-chloro-2-nitrobenzene (CAS No: 52311-59-8) has emerged as a pivotal intermediate, a molecular scaffold endowed with a unique confluence of reactive sites that permit a diverse array of chemical transformations.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its nuanced reactivity and applications. The content herein is curated for the discerning researcher, offering not just protocols, but a deeper understanding of the chemical principles that govern its utility.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic compound whose structure is the foundation of its synthetic versatility.[2] The presence of a reactive benzylic bromide, an electron-withdrawing nitro group, and a chloro substituent on the aromatic ring allows for a sequence of selective chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52311-59-8 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Chloro-2-nitrobenzyl bromide | [4] |

| Appearance | Solid (typically a yellow crystalline solid) | [2] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [5] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Substituents C_Br [pos="2.6,1.5!", label= "10">2Br>]; Cl [pos="0, -2.8!", label="Cl"]; N_O2 [pos="-2.6,1.5!", label= "10">2>];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- N_O2 [len=1.5]; C4 -- Cl [len=1.5]; C6 -- C_Br [len=1.5];

// Aromaticity (approximated with inner circle) aromatic [shape=circle, style=dotted, pos="0,0", label="", width=1.8]; }

Caption: Chemical structure of this compound.

Synthesis: The Wohl-Ziegler Bromination in Focus

The most direct and industrially scalable synthesis of this compound is achieved through the free-radical bromination of the benzylic methyl group of 1-chloro-2-methyl-4-nitrobenzene. This transformation is a classic example of the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[6][7]

Mechanistic Rationale and Experimental Causality

The Wohl-Ziegler reaction is a chain reaction initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[6] The generated radical then abstracts a hydrogen atom from the benzylic methyl group of the starting material. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a bromine source to form the desired product and a bromine radical, which propagates the chain.

The choice of NBS as the brominating agent is critical for the success of this reaction.[8] NBS provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which is generated in situ. This is crucial to suppress the competing electrophilic addition of bromine to the aromatic ring, a common side reaction when higher concentrations of Br₂ are used.[7] The use of a nonpolar solvent, such as carbon tetrachloride (historically) or cyclohexane, is preferred to minimize ionic side reactions.[8]

Caption: Simplified workflow of the Wohl-Ziegler reaction mechanism.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[9]

Materials:

-

1-chloro-2-methyl-4-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous carbon tetrachloride (CCl₄) or cyclohexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-methyl-4-nitrobenzene (1.0 eq.) in anhydrous CCl₄ or cyclohexane.

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the solution.

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in the solvent, can be removed by filtration.

-

Purification: Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

While a complete set of publicly available, assigned spectra for this compound is limited, its spectroscopic characteristics can be reliably predicted based on the analysis of its structural components and data from closely related analogs.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | A singlet for the benzylic protons (-CH₂Br) is expected around δ 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet in the region of δ 7.5-8.5 ppm, influenced by the electron-withdrawing effects of the nitro and chloro groups. |

| ¹³C NMR | The benzylic carbon (-CH₂Br) is predicted to have a chemical shift in the range of δ 30-35 ppm. The aromatic carbons will appear between δ 120-150 ppm, with the carbon bearing the nitro group being the most downfield. |

| FT-IR (cm⁻¹) | Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretching will be observed above 3000 cm⁻¹. The C-Br stretch will appear in the fingerprint region, typically between 500-700 cm⁻¹. |

| Mass Spec. (EI) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine and chlorine. A prominent fragment will be the loss of the bromine atom to form a stable benzylic cation. |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Caption: Reactivity profile of this compound.

The Benzylic Bromide: A Gateway to Functionalization

The C-Br bond in the bromomethyl group is the most reactive site, readily undergoing nucleophilic substitution reactions.[10] This allows for the introduction of a wide variety of functional groups by reaction with nucleophiles such as amines, thiols, alcohols, and carbanions. The benzylic position can react via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions and the nature of the nucleophile, due to the ability to form a resonance-stabilized benzylic carbocation.[11]

Application in Pharmaceutical Synthesis: A Case Study

A notable application of this compound is in the synthesis of diaryl sulfide derivatives, which have shown potential as selective serotonin reuptake inhibitors (SSRIs).[12] The synthesis involves an initial nucleophilic substitution of the benzylic bromide with a substituted thiophenol, followed by the reduction of the nitro group to the corresponding amine, which is the active pharmacophore.[13]

Caption: Synthetic pathway to a diaryl sulfide SSRI.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood.[14]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its well-defined reactivity, stemming from the interplay of its three functional groups, allows for its use as a versatile building block in the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

- Supporting Information. 1H NMR and 13C NMR spectra. [Link]

- Grokipedia.

- Chem-Station Int. Ed.

- Wikipedia.

- SpectraBase. 1-Bromo-4-chloro-2-nitrobenzene. [Link]

- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

- PubChem. 1-(Bromomethyl)-2-chloro-4-nitrobenzene. [Link]

- Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]

- Homework.Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. [Link]

- YouTube. Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. [Link]

- Organic Syntheses. m-BROMONITROBENZENE. [Link]

- NIST WebBook. Benzene, 1-(bromomethyl)-4-nitro-. [Link]

- SpectraBase.

- ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- PubChem. 2-(Bromomethyl)-4-chloro-1-nitrobenzene. [Link]

- Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

- YouTube. mass spectrometry examples 2. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- SpectraBase. 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

- Win-Win Chemical. 31577-25-0 this compound 4-氯. [Link]

- NIST WebBook. Benzene, 1-chloro-4-methyl-2-nitro-. [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(Bromomethyl)-4-chloro-1-nitrobenzene | C7H5BrClNO2 | CID 12423127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 31577-25-0 this compound 4-氯-2-硝基溴苄 -Win-Win Chemical [win-winchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. quora.com [quora.com]

- 11. homework.study.com [homework.study.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-4-chloro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Nitroaromatic Building Block

1-(Bromomethyl)-4-chloro-2-nitrobenzene, also known as 4-chloro-2-nitrobenzyl bromide, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromomethyl group, an electron-withdrawing nitro group, and a chloro substituent, makes it a valuable and versatile intermediate for the synthesis of more complex molecular architectures.[1][] The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic substitutions at the benzylic position and modifications involving the nitro group. This guide provides a detailed exploration of the primary and alternative synthetic pathways to this important building block, with a focus on the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

Primary Synthesis Pathway: Free-Radical Bromination of 4-chloro-2-nitrotoluene

The most prevalent and efficient method for the synthesis of this compound is the free-radical bromination of the benzylic methyl group of 4-chloro-2-nitrotoluene.[3][4] This reaction, commonly known as the Wohl-Ziegler reaction, offers high selectivity for the desired product due to the inherent stability of the intermediate benzylic radical.[4][5]

Causality of Experimental Choices: Mechanism and Reagent Selection

The reaction proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.[4]

-

Initiation: The process is initiated by the homolytic cleavage of a radical initiator, such as α,α'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light. This generates free radicals.[3][4]

-

Propagation: A bromine radical (Br•), present in low concentration, abstracts a hydrogen atom from the methyl group of 4-chloro-2-nitrotoluene. This step is highly selective for the benzylic hydrogens because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This stabilized radical then reacts with a molecule of N-Bromosuccinimide (NBS) to yield the final product and a succinimidyl radical. The succinimidyl radical regenerates the bromine radical by reacting with hydrogen bromide (HBr), thus continuing the chain reaction.[3][4][6]

-

Termination: The reaction ceases when two radicals combine.

N-Bromosuccinimide (NBS) is the preferred brominating agent over molecular bromine (Br₂) for this transformation.[3][5] NBS provides a low, constant concentration of bromine throughout the reaction, which is crucial for minimizing side reactions such as electrophilic addition to the aromatic ring.[3][5] The electron-withdrawing nature of the nitro and chloro groups on the aromatic ring deactivates it towards electrophilic substitution, further favoring the desired free-radical pathway at the benzylic position.[4]

The choice of solvent is also critical. Nonpolar, aprotic solvents are ideal for promoting the radical mechanism. While carbon tetrachloride (CCl₄) has been traditionally used, its toxicity has led to the adoption of safer alternatives such as acetonitrile, 1,2-dichlorobenzene, or ethyl acetate.[3][7]

Caption: Primary synthesis route via benzylic bromination.

Detailed Experimental Protocol: Wohl-Ziegler Bromination

The following protocol is a generalized procedure based on established methods for benzylic bromination.[1][3]

Materials:

-

4-chloro-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous Carbon Tetrachloride (or a suitable alternative like acetonitrile)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 4-chloro-2-nitrotoluene (1.0 equivalent) in the chosen anhydrous solvent.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere. Alternatively, the reaction can be initiated photochemically using a UV lamp at room temperature.[3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction is typically complete within 1-4 hours.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the succinimide byproduct by filtration.[1]

-

Wash the filtrate sequentially with a saturated aqueous solution of Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, water, and finally brine.[1][3][8]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[1][3]

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel to yield pure this compound.[1][3]

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂ to ensure high selectivity for benzylic bromination and minimize aromatic bromination.[3][5] |

| Initiator | AIBN or Benzoyl Peroxide | Decomposes upon heating or UV exposure to initiate the free-radical chain reaction.[3][4] |

| Solvent | Anhydrous, non-polar (e.g., CCl₄, acetonitrile) | Promotes the radical pathway and prevents side reactions.[3][7] |

| Temperature | Reflux or Room Temp (with UV) | Provides the necessary energy to initiate the radical reaction. |

| Stoichiometry | Slight excess of NBS (1.05 eq.) | Ensures complete conversion of the starting material while minimizing over-bromination.[3] |

| Typical Yield | 60-85% | Varies depending on specific conditions and purification method. |

Alternative Synthesis Pathway: From 4-chloro-2-nitrobenzyl alcohol

An alternative route to this compound involves the conversion of the corresponding benzyl alcohol. This method is particularly useful if 4-chloro-2-nitrobenzyl alcohol is a more readily available starting material.

Principle and Reagent

This synthesis utilizes a phosphorus-based brominating agent, most commonly phosphorus tribromide (PBr₃), to replace the hydroxyl group of the alcohol with a bromine atom. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.

Caption: Alternative synthesis from the corresponding alcohol.

Experimental Protocol

The following is a representative protocol for the bromination of 4-chloro-2-nitrobenzyl alcohol.[9]

Materials:

-

4-chloro-2-nitrobenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

3N Sodium Hydroxide (NaOH)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 4-chloro-2-nitrobenzyl alcohol in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice-water bath.

-

Reagent Addition: Add a solution of phosphorus tribromide in diethyl ether dropwise to the stirred alcohol solution, maintaining the temperature at 15°C or lower.[9]

-

Reaction: After the addition is complete, continue stirring at 15°C for one hour, then allow the mixture to warm to room temperature and stir overnight.[9]

-

Work-up:

-

Purification: Evaporate the solvent under reduced pressure to yield this compound.[9]

Synthesis of the Precursor: 4-chloro-2-nitrotoluene

The primary starting material, 4-chloro-2-nitrotoluene, can be synthesized through various methods. One common route begins with 4-chloroaniline. The process involves the oxidation of the aniline to 4-nitrochlorobenzene, followed by a Friedel-Crafts alkylation using methyl iodide in the presence of a Lewis acid like anhydrous aluminum chloride to introduce the methyl group.[10][11]

Safety Considerations

The synthesis of this compound requires careful handling of several hazardous materials.

-

N-Bromosuccinimide (NBS): NBS is harmful if swallowed and can cause severe skin burns and eye damage.[12] It is also a light-sensitive and moisture-sensitive solid.[13] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][14][15]

-

Radical Initiators (AIBN, BPO): These compounds can be thermally unstable and may decompose violently if heated improperly. Store them according to the manufacturer's recommendations.

-

Solvents: Chlorinated solvents like carbon tetrachloride and 1,2-dichlorobenzene are toxic and environmentally harmful. Safer alternatives should be considered whenever possible.[7] Always work in a fume hood to avoid inhaling vapors.

-

This compound (Product): Benzyl bromides are potent lachrymators, meaning they cause irritation and tearing of the eyes.[16] The product is also a skin and respiratory irritant.[16] Handle the final product with extreme care in a fume hood and wear appropriate PPE.

Conclusion

The synthesis of this compound is most reliably achieved through the Wohl-Ziegler free-radical bromination of 4-chloro-2-nitrotoluene using N-Bromosuccinimide. This method offers high selectivity and good yields, making it the preferred choice for both laboratory and industrial applications. An alternative pathway from the corresponding benzyl alcohol provides a viable option depending on starting material availability. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and strict adherence to safety precautions are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

- Pearson, R. E., & Martin, J. C. (1963). Relative Rates of Bromination of α-Substituted Toluenes by N-Bromosuccinimide. Journal of the American Chemical Society, 85(20), 3142-3146.

- PrepChem. (n.d.). Synthesis of 4-chloro-2-nitrobenzyl bromide.

- March, J. (1985). Advanced Organic Chemistry (3rd ed.). Wiley Interscience. (Cited in EP0546697A1)

- Lovins, R. E., Andrews, L. J., & Keefer, R. M. (1969). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry, 34(4), 1133-1135.

- Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.

- Reis, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2006). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. Tetrahedron, 62(19), 4437-4443. (Cited in ResearchGate)

- Vedantu. (n.d.). Toluene on reaction with Nbromosuccinimide gives.

- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.

- Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.

- Cantillo, D., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(2), 8486–8490.

- Murray, J., et al. (2020). Kinetic Investigations to Enable Development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Organic Process Research & Development, 24(8), 1523-1530.

- LibreTexts Chemistry. (2024). Synthesis of Polysubstituted Benzenes.

- Asiri, A. M., & Khan, S. A. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-142.

- CS, T. (2024). Synthesis of 4-bromo-2-nitrotoluene. YouTube.

- European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile (EP 0110559 A1).

- Asiri, A. M., & Khan, S. A. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate.

- Chad's Prep. (2020). Free Radical Halogenation. YouTube.

- European Patent Office. (2000). Process for benzylic bromination (EP 1057801 A2).

- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205.

- IOSR Journal. (2018). Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method.

- Google Patents. (n.d.). Method for preparing 4'-chloro-2-nitrobiphenyl (CN105732392A).

- Chegg. (2020). Solved Free Radical Bromination: The four aromatic.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. lobachemie.com [lobachemie.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemscience.com [chemscience.com]

- 16. fishersci.com [fishersci.com]

understanding the reactivity of 1-(Bromomethyl)-4-chloro-2-nitrobenzene

An In-Depth Technical Guide to the Reactivity of 1-(Bromomethyl)-4-chloro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Synthetic Building Block

This compound (CAS No: 52311-59-8) is a substituted aromatic compound of significant interest in the field of organic synthesis.[1][2] Its structure, featuring a highly reactive benzylic bromide, an electron-withdrawing nitro group, and a chloro substituent on the phenyl ring, provides multiple, distinct sites for chemical modification. This trifunctional nature makes it an exceptionally versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[3][4] This guide offers a comprehensive exploration of the compound's reactivity, providing field-proven insights into its synthetic applications, mechanistic underpinnings, and key experimental considerations.

Core Reactivity Analysis: A Tale of Three Functional Groups

The synthetic utility of this compound is dictated by the interplay of its three key functional groups. The reactivity can be systematically understood by examining each site: the bromomethyl side chain, the aromatic ring itself, and the nitro group.

The Bromomethyl Group: The Epicenter of Reactivity

The primary and most exploited reactive site on the molecule is the benzylic carbon of the bromomethyl group.[5] This carbon is highly electrophilic and exceptionally susceptible to nucleophilic attack.

Causality of Reactivity:

-

Excellent Leaving Group: The bromide ion (Br⁻) is a superb leaving group, facilitating the cleavage of the C-Br bond.

-

Benzylic Position: The carbon is benzylic, which inherently stabilizes transition states in substitution reactions.

-

Inductive and Resonance Effects: The strong electron-withdrawing properties of the ortho-nitro group and the para-chloro group significantly polarize the C-Br bond.[5][6] This polarization increases the partial positive charge on the benzylic carbon, making it a prime target for nucleophiles. The nitro group at the ortho position enhances the electrophilicity of the benzylic carbon, accelerating the rate of substitution.[6]

Primary Reaction Pathway: Sₙ2 Substitution The reaction at the bromomethyl group proceeds predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] This pathway is favored because the primary benzylic carbon is relatively unhindered, and an Sₙ1 mechanism, which would involve a carbocation intermediate, is destabilized by the powerful electron-withdrawing nitro group.[6] This reactivity allows for the facile introduction of a variety of functional groups by reaction with a wide array of nucleophiles.

Workflow: Sₙ2 Reaction and Potential Side Reactions

Caption: Desired Sₙ2 pathway and common competing side reactions.

Field-Proven Protocol: Nucleophilic Substitution with an Amine

This protocol details a generalized procedure for the Sₙ2 reaction, a cornerstone of this reagent's application.

Objective: To synthesize a secondary amine derivative via nucleophilic substitution.

Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate).[6]

-

Addition of Reagents: Add the primary amine nucleophile (1.2 eq) to the solution, followed by anhydrous potassium carbonate (K₂CO₃) (2.0 eq) as a non-nucleophilic base to neutralize the HBr byproduct.

-

Reaction Conditions: Stir the reaction mixture at 60 °C under a nitrogen atmosphere. The choice of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 mechanism.[6]

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Expert Insights & Troubleshooting:

-

Problem: Low Yield/Multiple Products. This often points to side reactions.

-

E2 Elimination: The use of strong, bulky bases (e.g., potassium tert-butoxide) can favor the elimination of HBr.[6] Solution: Use a weaker, non-nucleophilic base like K₂CO₃ or DBU.[6]

-

Over-alkylation: With primary or secondary amine nucleophiles, the newly formed product can be more nucleophilic than the starting amine, leading to further reaction.[5][6] Solution: Use a large excess of the starting amine nucleophile to favor the mono-alkylation product.[6]

-

Hydrolysis: The presence of water can lead to the formation of the corresponding benzyl alcohol.[5] Solution: Ensure all reagents and glassware are dry and run the reaction under an inert atmosphere.

-

The Aromatic Ring: A Deactivated System

The benzene ring is rendered significantly electron-deficient by the attached substituents, which profoundly impacts its reactivity in both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) The powerful electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr), primarily at the carbon bearing the chloro group.[3][5] This reaction requires a strong nucleophile and typically more forcing conditions (higher temperatures) than the Sₙ2 reaction at the bromomethyl site.[5] The nitro group is crucial as it stabilizes the negative charge in the intermediate Meisenheimer complex, a key step in the SNAr mechanism.[7][8]

Electrophilic Aromatic Substitution (EAS) Conversely, the ring is highly deactivated towards electrophilic aromatic substitution (EAS).[9] Forcing conditions, such as strong acids and high temperatures, are necessary for any substitution to occur.[9] The regioselectivity is governed by the directing effects of the existing groups.

-

-NO₂ Group: A powerful deactivating, meta-director.[9]

-

-Cl Group: A deactivating, ortho, para-director.[9]

-

-CH₂Br Group: A weakly deactivating group.[9]

The directing effects predict that any electrophilic attack will occur predominantly at the C6 position, which is ortho to the directing chloro group and meta to the deactivating nitro group, representing the least deactivated site.[9]

Diagram: Regioselectivity of Electrophilic Aromatic Substitution

Caption: Predicted regioselectivity for Electrophilic Aromatic Substitution.

The Nitro Group: A Gateway to New Functionalities

The nitro group is not merely an electronic modulator; it is a versatile functional handle that can be readily transformed, most commonly via reduction to an amine (-NH₂).[10][11] This conversion is one of the most important reactions of aromatic nitro compounds, as the resulting aniline derivatives are pivotal intermediates in the synthesis of dyes and pharmaceuticals.[3][11]

Common Reduction Protocols: A variety of methods are available for this reduction, with the choice of reagent depending on the presence of other sensitive functional groups.[11]

-

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst is highly effective.

-

Metal/Acid Reduction: The use of an easily oxidized metal in acidic media is a classic and reliable method.

Workflow: Reduction of the Nitro Group

Caption: Synthetic transformation of the nitro group to an amine.

Data and Safety Profile

Proper handling and storage are paramount for both safety and experimental success.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 52311-59-8 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1][13] |

| Molecular Weight | 250.48 g/mol | [3][13] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere |[3][14] |

Table 2: GHS Hazard Classification

| Hazard Class | Statement | Source |

|---|---|---|

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [13][15] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [15] |

| STOT, Single Exposure | H335: May cause respiratory irritation |[15] |

Trustworthiness & Safety: this compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, within a well-ventilated chemical fume hood.[3] Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose reactivity is defined by a hierarchy of its functional groups. The bromomethyl group serves as the primary site for Sₙ2 reactions, allowing for straightforward coupling with a vast range of nucleophiles. The nitro group acts as both a potent electronic activator for the benzylic position and a synthetic handle for conversion to an amine. Finally, the aromatic ring, while deactivated, presents opportunities for further functionalization under specific conditions. A thorough understanding of these competing and complementary reactivities enables the rational design of complex synthetic routes, solidifying the importance of this compound in modern drug discovery and development.

References

- PubChem. 1-(Bromomethyl)-2-chloro-4-nitrobenzene.

- PubChem. 2-(Bromomethyl)-4-chloro-1-nitrobenzene.

- StackExchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

- Wikipedia. Reduction of nitro compounds. [Link]

- ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

- Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

- YouTube. organic chemistry reaction #13 - reduction of nitro group to amine. [Link]

- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

- LookChem. Cas 89-59-8,4-Chloro-2-nitrotoluene. [Link]

- Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

- Quora.

- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

- Tetrahedron. This compound. [Link]

- PubChem. 1-Bromo-2-chloro-4-nitrobenzene.

Sources

- 1. This compound | CAS:52311-59-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 2. 52311-59-8 | this compound | Tetrahedron [thsci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. 1-(Bromomethyl)-2-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 3016368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 52311-59-8|this compound|BLD Pharm [bldpharm.com]

- 15. 2-(Bromomethyl)-4-chloro-1-nitrobenzene | C7H5BrClNO2 | CID 12423127 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Functional Group Analysis of 1-(Bromomethyl)-4-chloro-2-nitrobenzene

Foreword: A Molecule of Triple Threats and Synthetic Opportunities

1-(Bromomethyl)-4-chloro-2-nitrobenzene is more than a mere collection of atoms; it is a highly functionalized aromatic scaffold that serves as a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility is derived directly from the unique and often competing reactivities of its three principal functional groups: a reactive benzylic bromide, a deactivating aryl chloride, and a strongly electron-withdrawing nitro group. For the researcher, scientist, or drug development professional, a thorough understanding of how to characterize this molecule is not just an academic exercise—it is a prerequisite for predictable synthesis, impurity profiling, and quality control.

This guide eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a senior scientist tasked with unequivocally identifying this compound. We will dissect the molecule, functional group by functional group, detailing the most effective analytical techniques and explaining the causal relationships between molecular structure and spectroscopic output. The protocols herein are designed to be self-validating, ensuring that the data you acquire is both accurate and defensible.

Molecular Architecture and Electronic Landscape

At its core, this compound is a substituted toluene derivative. Its chemical identity and reactivity are dictated by the interplay of its functional groups attached to the benzene ring.

-

Bromomethyl Group (-CH₂Br): A highly reactive benzylic halide, making this position susceptible to nucleophilic attack. This is often the primary site for synthetic elaboration.[1][3]

-

Chloro Group (-Cl): An ortho, para-directing deactivator. Its presence influences the electron density of the aromatic ring and provides an additional site for more complex cross-coupling reactions.

-

Nitro Group (-NO₂): A powerful meta-directing and electron-withdrawing group. It significantly deactivates the ring towards electrophilic substitution and plays a crucial role in the molecule's overall electronic profile.[1][4]

The collective electronic effects of these groups create a unique spectroscopic fingerprint. The following sections will detail how to read and interpret this fingerprint.

Caption: Molecular structure of this compound.

Analysis of the Bromomethyl Group: The Reactive Center

The benzylic bromide is arguably the most synthetically important functional group on this molecule. Its lability makes it an excellent leaving group in nucleophilic substitution reactions.[3] Characterizing it correctly is vital.

Underlying Principle: Resonance and Inductive Effects

The benzylic protons of the -CH₂Br group are deshielded by two primary factors: the inductive effect of the electronegative bromine atom and the magnetic anisotropy of the adjacent aromatic ring. This results in a characteristic downfield shift in the ¹H NMR spectrum.

Key Analytical Techniques

-

¹H NMR: This is the most direct method for observing the bromomethyl group. Expect a sharp singlet integrating to two protons. The chemical shift is highly diagnostic, typically appearing between δ 4.6 and 4.9 ppm .[5] The absence of coupling confirms its isolation from other protons.

-

¹³C NMR: The carbon of the -CH₂Br group will appear as a single peak, typically in the range of δ 30-35 ppm . The significant downfield shift from a typical methyl group is a direct result of the attached bromine atom.